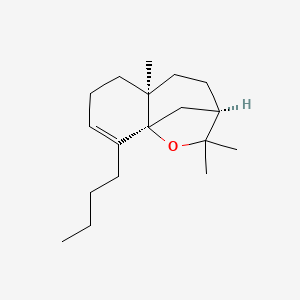

4-Butyl-alpha-agarofuran

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H30O |

|---|---|

Molekulargewicht |

262.4 g/mol |

IUPAC-Name |

(1R,6S,9R)-2-butyl-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-ene |

InChI |

InChI=1S/C18H30O/c1-5-6-8-14-9-7-11-17(4)12-10-15-13-18(14,17)19-16(15,2)3/h9,15H,5-8,10-13H2,1-4H3/t15-,17+,18+/m1/s1 |

InChI-Schlüssel |

RMGSYWBFOGEHLE-NJAFHUGGSA-N |

Isomerische SMILES |

CCCCC1=CCC[C@@]2([C@]13C[C@@H](CC2)C(O3)(C)C)C |

Kanonische SMILES |

CCCCC1=CCCC2(C13CC(CC2)C(O3)(C)C)C |

Synonyme |

buagafuran |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Semi-Synthetic Journey of 4-Butyl-alpha-agarofuran: From Agarwood to a Promising Anxiolytic

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Natural Sourcing of its Precursor and Subsequent Synthesis.

Introduction: 4-Butyl-alpha-agarofuran, a novel semi-synthetic compound, has garnered significant attention in the pharmaceutical landscape for its potent anxiolytic and antidepressant properties. This technical guide delineates the pathway to obtaining this promising molecule, beginning with the natural sources and isolation of its precursor, α-agarofuran, and culminating in its chemical synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed methodologies, quantitative data, and visual workflows to facilitate a deeper understanding of this compound's origins and preparation.

Natural Sources and Abundance of the Precursor: α-Agarofuran

The journey to synthesizing this compound begins with the naturally occurring sesquiterpenoid, α-agarofuran. This precursor is primarily found in the resinous heartwood of various species of the Aquilaria genus, commonly known as agarwood or oud. The formation of this precious resin is a pathological response of the tree to fungal infection or injury.

Several species of Aquilaria are known to produce α-agarofuran, with varying yields depending on the species, geographical location, and the method of extraction. The most cited source for α-agarofuran is Aquilaria agallocha Roxb. (synonymous with Aquilaria malaccensis).

Table 1: Quantitative Analysis of α-Agarofuran in Essential Oils from Aquilaria Species

| Natural Source Species | Plant Part | Extraction Method | α-Agarofuran Content (% of Essential Oil) | Reference |

| Aquilaria agallocha | Heartwood | Not specified | 0.6% | [1] |

| Aquilaria crassna | Heartwood | Hydrodistillation | 0.53 - 1.36% | [2] |

| Aquilaria malaccensis | Heartwood | GC-MS Analysis | Present (unquantified) | [3] |

| Aquilaria sinensis | Heartwood | GC-MS Analysis | Present (unquantified) |

Isolation of the Natural Precursor: α-Agarofuran

The isolation of α-agarofuran from agarwood is a multi-step process that involves extraction followed by chromatographic purification. The initial extraction aims to obtain a crude extract or essential oil rich in sesquiterpenes.

Experimental Protocol: Extraction of Crude Agarwood Oil

Objective: To extract the essential oil containing α-agarofuran from the heartwood of Aquilaria species.

Materials and Equipment:

-

Powdered agarwood heartwood

-

Distillation flask

-

Condenser

-

Heating mantle

-

Separatory funnel

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

Methodology: Hydrodistillation

-

The powdered agarwood is submerged in deionized water within a distillation flask.

-

The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

-

The condensed mixture of oil and water is collected.

-

The essential oil is separated from the aqueous layer using a separatory funnel.

-

The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

An alternative method involves solvent extraction using organic solvents such as ethanol (B145695) or petroleum ether, followed by evaporation of the solvent to yield a crude extract.

Experimental Protocol: Purification of α-Agarofuran

Objective: To isolate α-agarofuran from the crude essential oil or extract.

Materials and Equipment:

-

Crude agarwood essential oil or extract

-

Silica (B1680970) gel for column chromatography

-

Glass column

-

Solvent system (e.g., petroleum ether/ethyl acetate (B1210297) gradient)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional)

Methodology: Column Chromatography and Preparative HPLC

-

A silica gel column is prepared using a suitable non-polar solvent.

-

The crude essential oil is loaded onto the column.

-

The column is eluted with a solvent gradient of increasing polarity (e.g., starting with petroleum ether and gradually increasing the proportion of ethyl acetate).

-

Fractions are collected and monitored by TLC for the presence of α-agarofuran.

-

Fractions containing the target compound are combined and the solvent is removed under reduced pressure using a rotary evaporator.

-

For higher purity, the enriched fraction can be subjected to preparative HPLC.[4]

Synthesis of this compound

This compound is a semi-synthetic derivative of the naturally isolated α-agarofuran. The synthesis involves the introduction of a butyl group at the 4th position of the α-agarofuran scaffold. The following is a generalized synthetic scheme based on available patent literature.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from α-agarofuran.

Materials and Equipment:

-

Purified α-agarofuran

-

A suitable butyllithium (B86547) reagent (e.g., n-butyllithium)

-

Anhydrous ether or tetrahydrofuran (B95107) (THF)

-

Reaction flask with a magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Quenching agent (e.g., saturated ammonium (B1175870) chloride solution)

-

Extraction solvent (e.g., ethyl acetate)

-

Purification setup (e.g., column chromatography)

Methodology: This protocol is a generalized representation and may require optimization.

-

Purified α-agarofuran is dissolved in an anhydrous solvent (e.g., THF) in a reaction flask under an inert atmosphere.

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

A butyllithium reagent is added dropwise to the reaction mixture.

-

The reaction is stirred for a specified period to allow for the formation of the desired product.

-

The reaction is quenched by the addition of a suitable quenching agent.

-

The product is extracted into an organic solvent, and the organic layer is washed and dried.

-

The crude product is purified by column chromatography to yield this compound.

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the key stages from the natural source to the final synthetic product.

References

4-Butyl-alpha-agarofuran: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-alpha-agarofuran, a sesquiterpenoid derivative, has emerged as a promising therapeutic agent, primarily investigated for its anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from key preclinical studies. The primary molecular pathways implicated in its pharmacological effects involve the modulation of central monoamine neurotransmitter systems, interaction with the hypothalamic-pituitary-adrenal (HPA) axis, and the inhibition of specific neuronal ion channels. This document summarizes the quantitative data from pivotal experiments, details the experimental protocols employed in these studies, and presents visual representations of the key signaling pathways and experimental workflows. While direct evidence for anti-inflammatory and anticancer activities is currently limited for this compound itself, the known effects of related dihydro-β-agarofuran sesquiterpenoids in these areas are also discussed to provide a broader context for future research.

Core Mechanism of Action: Anxiolytic and Antidepressant Effects

The primary therapeutic potential of this compound, also known as AF-5, has been identified in the realm of neuropsychiatric disorders, specifically anxiety and depression.[1] Its mechanism in these contexts is multifaceted, involving intricate interactions with key neurochemical and electrophysiological systems.

Modulation of Monoamine Neurotransmitter Systems

A cornerstone of this compound's action lies in its ability to modulate the levels of crucial monoamine neurotransmitters in the brain, including serotonin (B10506) (5-HT) and dopamine (B1211576).[2][3]

Acute administration of this compound has been shown to significantly alter the tissue levels of these neurotransmitters in various brain regions of rats.[2] Notably, a decrease in serotonin levels was observed in the striatum, cortex, and midbrain.[2] Dopamine levels were also reduced in the striatum and midbrain, while an increase was noted in the hypothalamus.[2] Furthermore, studies using cerebral microdialysis in the rat striatum revealed a stepwise decline in extracellular dopamine levels after administration of the compound.[2] Concurrently, a significant increase in the extracellular levels of the dopamine and serotonin metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 5-hydroxyindoleacetic acid (5-HIAA), was observed.[2] This suggests that this compound may influence the turnover and metabolism of these key neurotransmitters.

dot

Interaction with the HPA Axis and Serotonin System

Recent studies have elucidated the role of this compound in the hypothalamic-pituitary-adrenal (HPA) axis and its interplay with the serotonin system, further cementing its potential as an antidepressant.[1] In animal models of depression, chronic treatment with this compound has been shown to reduce serum levels of adrenocorticotropic hormone (ACTH).[1] This suggests a modulatory effect on the body's stress response system.

Furthermore, the compound has been found to affect the expression of corticotropin-releasing factor receptor 1 (CRFR1) and serotonin 2C receptor (5-HT2C) in rats subjected to chronic unpredictable mild stress.[1] These findings point towards a dual-target mechanism involving both the HPA axis and specific serotonin receptors, which is a promising characteristic for a novel antidepressant drug.[1]

dot

Electrophysiological Effects on Neuronal Ion Channels

At the cellular level, this compound exerts its effects by modulating the activity of specific ion channels in neurons.[4] Patch-clamp recordings on primary cultured rat cortical neurons have demonstrated that the compound significantly inhibits delayed rectifier potassium currents (IK(DR)) and L-type voltage-dependent calcium currents (I(L-Ca)).[4] The inhibition of these currents is thought to be one of the underlying mechanisms for its anxiolytic and antidepressant actions.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects on Monoamine Neurotransmitter Levels in Rat Brain [2]

| Brain Region | Neurotransmitter/Metabolite | Dosage (mg/kg, i.p.) | Effect |

| Striatum | Serotonin (5-HT) | 5.0 | ↓ 26.3% of vehicle-control |

| Cortex | Serotonin (5-HT) | 5.0 | ↓ 30.4% of vehicle-control |

| Midbrain | Serotonin (5-HT) | 5.0 | ↓ 17.4% of vehicle-control |

| Striatum | Dopamine (DA) | 5.0 | ↓ 34.7% of vehicle-control |

| Midbrain | Dopamine (DA) | 5.0 | ↓ 19.0% of vehicle-control |

| Hypothalamus | Dopamine (DA) | 5.0 | ↑ 156.6% of vehicle-control |

| Cortex | Epinephrine | 5.0 | ↓ 34.6% of vehicle-control |

| Striatum (Microdialysate) | Dopamine (DA) | 10.0 | ↓ to ~40% of baseline at 200 min |

| Striatum (Microdialysate) | 5-HIAA | 10.0 | ↑ to max 150% above baseline |

| Striatum (Microdialysate) | DOPAC | 10.0 | ↑ to max 145% above baseline |

| Striatum (Microdialysate) | HVA | 10.0 | ↑ to max 175% above baseline |

Table 2: Inhibitory Effects on Neuronal Ion Channels [4]

| Ion Current | Cell Type | IC50 (µM) |

| Delayed Rectifier K+ Current (IK(DR)) | Primary Cultured Rat Cortical Neurons | 6.17 |

| L-type Voltage-Dependent Ca2+ Current (I(L-Ca)) | Primary Cultured Rat Cortical Neurons | 4.4 |

| Kv2.1 K+ Current | HEK293 cells | 5.29 |

Table 3: Effects on Depressive-like Behaviors in Rodent Models [1]

| Behavioral Test | Animal Model | Treatment | Effect on Immobility Time |

| Forced Swim Test | Mice | Acute administration | Markedly decreased |

| Tail Suspension Test | Mice | Acute administration | Markedly decreased |

| Forced Swim Test | Sub-chronic reserpine-induced depressive rats | Treatment | Markedly decreased |

| Forced Swim Test | Chronic unpredictable mild stress (CUMS) rats | Chronic treatment | Markedly reversed depressive-like behaviors |

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Behavioral Assays for Antidepressant Activity

The forced swim test is a widely used behavioral paradigm to assess antidepressant-like activity.

-

Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Mice are individually placed in the water-filled cylinder. The total duration of the test is typically 6 minutes. The initial 2 minutes are considered an acclimatization period. During the subsequent 4 minutes, the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water) is recorded.[1]

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses prior to the test.[1]

The tail suspension test is another common behavioral assay for screening potential antidepressant compounds.

-

Apparatus: Mice are suspended by their tails from a horizontal bar using adhesive tape, at a height where they cannot reach any surface.

-

Procedure: The duration of the test is typically 6 minutes. The time during which the mouse hangs passively and motionless is recorded as immobility time.[1]

-

Drug Administration: Similar to the forced swim test, the compound or vehicle is administered i.p. before the test.[1]

dot

Neurochemical Analysis

This technique is used to quantify the levels of monoamine neurotransmitters and their metabolites in brain tissue and microdialysates.

-

Sample Preparation:

-

Brain Tissue: Rats are euthanized, and specific brain regions (striatum, cortex, midbrain, hypothalamus) are dissected and homogenized in a suitable buffer. The homogenate is then centrifuged, and the supernatant is collected for analysis.[2]

-

Microdialysis: A microdialysis probe is surgically implanted into the target brain region (e.g., striatum) of an anesthetized rat. The probe is perfused with artificial cerebrospinal fluid, and the collected dialysate samples are analyzed.[2]

-

-

HPLC-ECD System: The samples are injected into an HPLC system equipped with a reverse-phase column and an electrochemical detector. The mobile phase composition and flow rate are optimized for the separation of the target analytes. The electrochemical detector is set at a specific potential to oxidize the monoamines and their metabolites, generating a current that is proportional to their concentration.[2]

Electrophysiological Recordings

This technique allows for the measurement of ion currents across the membrane of a single neuron.

-

Cell Preparation: Primary cortical neurons are cultured from neonatal rats. For recordings, the coverslips with adherent neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.[4]

-

Recording Pipettes: Glass micropipettes with a tip resistance of 3-5 MΩ are filled with an internal solution.

-

Recording Procedure: The micropipette is brought into close contact with the membrane of a neuron to form a high-resistance seal (giga-seal). The membrane patch under the pipette tip is then ruptured by applying gentle suction to achieve the whole-cell configuration.

-

Data Acquisition: Voltage-clamp or current-clamp recordings are performed using a patch-clamp amplifier and a data acquisition system. To study specific ion currents, pharmacological agents are used to block other unwanted currents. For example, tetrodotoxin (B1210768) is used to block sodium channels when recording potassium or calcium currents.[4]

Potential Mechanisms: Anti-inflammatory and Anticancer Activities

While direct experimental evidence for the anti-inflammatory and anticancer activities of this compound is not yet available, the broader class of dihydro-β-agarofuran sesquiterpenoids, to which it belongs, has demonstrated significant potential in these areas.

Potential Anti-inflammatory Pathways

Many dihydro-β-agarofuran sesquiterpenoids isolated from plants of the Celastraceae family exhibit anti-inflammatory properties. The proposed mechanisms often involve the modulation of key inflammatory signaling pathways:

-

Inhibition of NF-κB Signaling: Several compounds in this class have been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. This is a critical pathway that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.

-

Modulation of MAPKs: The mitogen-activated protein kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are also implicated in the inflammatory response. Some dihydro-β-agarofurans may exert their anti-inflammatory effects by modulating the phosphorylation and activation of these kinases.

-

Reduction of Pro-inflammatory Mediators: By targeting these upstream signaling pathways, these compounds can lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like TNF-α and IL-6.

Potential Anticancer Mechanisms

The anticancer activity of dihydro-β-agarofuran sesquiterpenoids is an active area of research. Several potential mechanisms of action have been proposed:

-

Induction of Apoptosis: Many of these compounds have been shown to induce programmed cell death (apoptosis) in various cancer cell lines. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: Some dihydro-β-agarofurans can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases (e.g., G1, S, or G2/M).

-

Inhibition of Angiogenesis: The formation of new blood vessels (angiogenesis) is crucial for tumor growth and metastasis. Some compounds in this class may inhibit this process by targeting key angiogenic factors.

-

Reversal of Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is the development of multidrug resistance. Certain dihydro-β-agarofuran sesquiterpenoids have been found to reverse MDR in cancer cells, potentially by inhibiting the function of drug efflux pumps like P-glycoprotein.

Further investigation is warranted to determine if this compound shares these anti-inflammatory and anticancer properties with its structural relatives.

Conclusion and Future Directions

This compound is a promising neuropharmacological agent with a well-defined mechanism of action in the context of anxiety and depression. Its ability to modulate monoamine neurotransmitter systems, the HPA axis, and specific neuronal ion channels provides a strong foundation for its clinical development. The quantitative data and experimental protocols outlined in this guide offer a valuable resource for researchers in the field.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: While the effects on neurotransmitter systems and ion channels are known, the direct molecular targets of this compound remain to be fully identified.

-

Investigation of Anti-inflammatory and Anticancer Potential: Given the activities of related compounds, a thorough investigation into the potential anti-inflammatory and anticancer effects of this compound is highly recommended.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound are necessary for its translation into a clinical therapeutic.

-

Clinical Trials: Further well-designed clinical trials are needed to establish the efficacy and safety of this compound in human populations for the treatment of anxiety, depression, and potentially other disorders.

This technical guide serves as a foundational document for the ongoing research and development of this compound, a compound with significant therapeutic promise.

References

- 1. Antidepressant effect of this compound via HPA axis and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of novel anxiolytic this compound on levels of monoamine neurotransmitters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Electrophysiology mechanisms of this compound: a new anxiolytic and antidepressant drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuropharmacological Profile of 4-Butyl-alpha-agarofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-alpha-agarofuran, also known as AF-5 or Buagafuran, is a novel psychoactive compound with demonstrated anxiolytic and antidepressant properties. This technical guide provides a comprehensive overview of its neuropharmacological profile, summarizing key findings from preclinical studies. The document details its effects on central monoamine neurotransmitter systems, its interactions with specific ion channels, and its influence on key receptors implicated in mood and anxiety disorders. Methodological details for the key experiments are provided to facilitate replication and further investigation.

Effects on Central Monoamine Neurotransmitter Systems

This compound significantly modulates the levels of key monoamine neurotransmitters in various brain regions, suggesting a broad impact on mood, arousal, and motivation.

Quantitative Data on Neurotransmitter Modulation

The following table summarizes the significant changes in monoamine and metabolite levels in different brain regions of rats following acute intraperitoneal (i.p.) administration of this compound.

| Brain Region | Neurotransmitter/Metabolite | Dosage (i.p.) | % Change vs. Vehicle | Reference |

| Striatum | Serotonin (B10506) (5-HT) | 5.0 mg/kg | ↓ 26.3% | [1] |

| Cortex | Serotonin (5-HT) | 5.0 mg/kg | ↓ 30.4% | [1] |

| Midbrain | Serotonin (5-HT) | 5.0 mg/kg | ↓ 17.4% | [1] |

| Striatum | Dopamine (DA) | 5.0 mg/kg | ↓ 34.7% | [1] |

| Midbrain | Dopamine (DA) | 5.0 mg/kg | ↓ 19.0% | [1] |

| Hypothalamus | Dopamine (DA) | 5.0 mg/kg | ↑ 156.6% | [1] |

| Cortex | Epinephrine | 5.0 mg/kg | ↓ 34.6% | [1] |

| Striatum (extracellular) | Dopamine (DA) | 10.0 mg/kg | ↓ to ~40% of baseline | [1] |

| Striatum (extracellular) | 5-HIAA | 10.0 mg/kg | ↑ to 150% of baseline | [1] |

| Striatum (extracellular) | DOPAC | 10.0 mg/kg | ↑ to 145% of baseline | [1] |

| Striatum (extracellular) | HVA | 10.0 mg/kg | ↑ to 175% of baseline | [1] |

Experimental Protocol: In Vivo Microdialysis and HPLC-ECD Analysis

The following provides a general outline of the methodology used to determine the effects of this compound on extracellular monoamine levels.

Experimental Workflow: In Vivo Microdialysis and Neurotransmitter Analysis

Caption: Workflow for in vivo microdialysis and HPLC-ECD analysis of neurotransmitters.

-

Animal Model: Male Wistar rats are typically used.

-

Surgical Procedure: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest (e.g., striatum).

-

Microdialysis: Following a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before (baseline) and after the administration of this compound or vehicle.

-

HPLC-ECD Analysis:

-

System: A high-performance liquid chromatography (HPLC) system coupled with an electrochemical detector (ECD) is used for the separation and quantification of monoamines and their metabolites.

-

Column: A reverse-phase C18 column is commonly employed.

-

Mobile Phase: The mobile phase composition is critical for separation and typically consists of a buffer (e.g., sodium acetate (B1210297) or phosphate), an ion-pairing agent (e.g., octanesulfonic acid), and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Detection: The ECD is set at an oxidizing potential that is optimal for the detection of the monoamines of interest.

-

Effects on Neuronal Ion Channels

Electrophysiological studies have revealed that this compound directly modulates the activity of specific voltage-gated ion channels in neurons.

Quantitative Data on Ion Channel Inhibition

The following table presents the half-maximal inhibitory concentrations (IC50) of this compound on different ion currents.

| Cell Type | Current | IC50 (µM) | Reference |

| Rat Cortical Neurons | Delayed Rectifier K+ Current (IK(DR)) | 6.17 | [2] |

| Rat Cortical Neurons | L-type Ca2+ Current (ICa(L)) | 4.4 | [2] |

| HEK293 cells | Kv2.1 Current | 5.29 | [2] |

Note: this compound did not significantly block voltage-dependent sodium currents (INa), GABA-dependent Cl- currents, or transient outward potassium currents (IK(A)) in primary cultured rat cortical neurons.[2]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The effects of this compound on ion channel activity were determined using the whole-cell patch-clamp technique.

Experimental Workflow: Whole-Cell Patch-Clamp Recording

Caption: Workflow for whole-cell patch-clamp electrophysiology experiments.

-

Cell Preparation: Primary cortical neurons are isolated from rat embryos and cultured. For studies on specific channel subtypes, human embryonic kidney (HEK293) cells are transfected to express the channel of interest (e.g., Kv2.1).

-

Recording Solutions:

-

External Solution (Artificial Cerebrospinal Fluid): Contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose to mimic the extracellular environment.

-

Internal Solution (Pipette Solution): Contains ions that mimic the intracellular environment, such as KCl or K-gluconate, MgCl2, EGTA, HEPES, and ATP.

-

-

Electrophysiological Recording:

-

A glass micropipette with a fine tip is brought into contact with the cell membrane.

-

A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.

-

The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

The cell's membrane potential is clamped at a specific holding potential, and voltage steps are applied to elicit specific ion currents.

-

-

Data Analysis: The amplitude of the elicited currents before and after the application of different concentrations of this compound is measured to determine the concentration-response curve and calculate the IC50 value.

Receptor Interactions and Signaling Pathways

Recent studies have begun to elucidate the receptor-level mechanisms underlying the antidepressant effects of this compound, pointing towards an interaction with the hypothalamic-pituitary-adrenal (HPA) axis and the serotonin system.

Receptor Binding Profile

A comprehensive receptor binding affinity screen for this compound is not publicly available. However, functional studies indicate that its antidepressant effects are likely mediated, at least in part, by its interaction with the Corticotropin-Releasing Factor Receptor 1 (CRFR1) and the Serotonin 2C Receptor (5-HT2C).[3]

Proposed Signaling Pathway for Antidepressant Effects

The antidepressant activity of this compound appears to involve the modulation of the HPA axis and serotonergic signaling.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the antidepressant effects of this compound.

Studies in animal models of depression have shown that this compound can normalize stress-induced elevations in ACTH and affect the expression of CRFR1 and 5-HT2C receptors.[3] This suggests that the compound may exert its antidepressant effects by attenuating the hyperactivity of the HPA axis, a key neurobiological feature of depression, and by modulating serotonergic neurotransmission through the 5-HT2C receptor.

Behavioral Pharmacology

The anxiolytic and antidepressant effects of this compound have been demonstrated in several well-validated rodent behavioral models.

Anxiolytic Activity: Social Interaction Test

-

Principle: This test measures the natural tendency of rodents to interact with a conspecific. Anxiolytic compounds increase the time spent in active social interaction.

-

Protocol:

-

Rats are habituated to the testing room.

-

Pairs of unfamiliar rats are placed in an open field arena.

-

The duration of active social behaviors (e.g., sniffing, grooming, following) is scored over a set period.

-

This compound (0.5-4.0 mg/kg, i.p.) has been shown to significantly increase social interaction time, indicative of an anxiolytic effect.[1]

-

Antidepressant Activity: Forced Swim Test

-

Principle: This test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant drugs increase the latency to immobility and the total time spent swimming or climbing.

-

Protocol:

-

Mice or rats are placed individually in a cylinder of water from which they cannot escape.

-

A pre-test session may be conducted 24 hours prior to the test session.

-

During the test session, the duration of immobility is recorded.

-

Administration of this compound has been shown to markedly decrease the immobility time in this test, demonstrating an antidepressant-like effect.[3]

-

Conclusion

This compound is a promising novel compound with a complex neuropharmacological profile. Its ability to modulate multiple neurotransmitter systems, inhibit specific ion channels, and interact with key receptors involved in mood regulation provides a strong rationale for its development as a potential therapeutic for anxiety and depressive disorders. The data presented in this guide offer a foundation for further research into its precise mechanisms of action and its potential clinical applications. Further studies, including comprehensive receptor binding screens and more detailed electrophysiological characterization, will be crucial to fully elucidate its neuropharmacological properties.

References

- 1. Effects of novel anxiolytic this compound on levels of monoamine neurotransmitters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Electrophysiology mechanisms of this compound: a new anxiolytic and antidepressant drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant effect of this compound via HPA axis and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

Early In Vitro Studies of 4-Butyl-alpha-agarofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-alpha-agarofuran, a sesquiterpenoid derivative, has emerged as a compound of interest with potential therapeutic applications, particularly in the realm of neuroscience. Early in vitro investigations have been crucial in elucidating its mechanism of action and characterizing its pharmacological profile. This technical guide provides a comprehensive overview of these foundational studies, focusing on its effects on ion channels and monoamine neurotransmitter systems. Quantitative data from key experiments are summarized, and where available, detailed experimental protocols are provided. This document aims to serve as a valuable resource for researchers and professionals involved in the ongoing development and exploration of this compound and related compounds.

Introduction

This compound is a synthetic derivative of alpha-agarofuran, a naturally occurring sesquiterpenoid found in agarwood.[1] Initial in vitro research has focused on its potential anxiolytic and antidepressant properties, exploring its interactions with key molecular targets in the central nervous system. These studies have laid the groundwork for understanding its therapeutic potential and have guided further preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in vitro studies of this compound.

Table 1: Inhibitory Effects on Voltage-Gated Ion Channels

| Target Ion Channel | Cell Type | IC50 (μM) | Reference |

| Delayed Rectifier K+ Current (IK(DR)) | Primary Cultured Rat Cortical Neurons | 6.17 | [2] |

| L-type Ca2+ Current (IL-Ca) | Primary Cultured Rat Cortical Neurons | 4.4 | [2] |

| Kv2.1 K+ Channel | HEK293 Cells | 5.29 | [2] |

No significant inhibition was observed for voltage-dependent sodium currents (INa), GABA-dependent Cl- currents, or transient outward potassium currents (IK(A)) in primary cultured rat cortical neurons.[2]

Table 2: Effects on Monoamine Neurotransmitter Levels in Rat Brain Regions

| Brain Region | Neurotransmitter | Change from Vehicle-Control (%) |

| Striatum | Serotonin (5-HT) | ↓ 26.3 |

| Cortex | Serotonin (5-HT) | ↓ 30.4 |

| Midbrain | Serotonin (5-HT) | ↓ 17.4 |

| Striatum | Dopamine | ↓ 34.7 |

| Midbrain | Dopamine | ↓ 19.0 |

| Hypothalamus | Dopamine | ↑ 156.6 |

| Cortex | Epinephrine | ↓ 34.6 |

Experimental Protocols

Detailed experimental protocols for the early in vitro studies of this compound are not extensively available in the public domain. The following sections provide a summary of the methodologies based on the available information.

Whole-Cell Patch Clamp Electrophysiology

-

Objective: To investigate the effects of this compound on various voltage-gated ion channels in primary cultured rat cortical neurons and HEK293 cells.[2]

-

Cell Culture:

-

Primary cortical neurons were cultured from rats.

-

HEK293 cells were stably expressing the Kv2.1 potassium channel.[2]

-

-

Electrophysiological Recordings:

-

The whole-cell patch-clamp technique was used to record ionic currents.

-

Specific voltage protocols were applied to isolate and measure different currents, including delayed rectifier potassium currents (IK(DR)), L-type voltage-dependent calcium currents (IL-Ca), voltage-dependent sodium currents (INa), GABA-dependent Cl- currents, and transient outward potassium currents (IK(A)).[2]

-

-

Data Analysis:

-

The concentration-response curves were generated to determine the half-maximal inhibitory concentration (IC50) of this compound for the affected ion channels.[2]

-

Monoamine Neurotransmitter Analysis

-

Objective: To determine the effects of this compound on the levels of monoamine neurotransmitters in different regions of the rat brain.

-

Animal Model: Rats were used for these in vivo studies with subsequent ex vivo analysis.

-

Sample Preparation: Brain tissues from the striatum, cortex, midbrain, and hypothalamus were collected and processed to extract monoamine neurotransmitters.

-

Analytical Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) was employed for the separation and quantification of serotonin, dopamine, and epinephrine.

-

Data Analysis: The levels of neurotransmitters in the brains of treated animals were compared to those in a vehicle-control group, and the results were expressed as a percentage change.

In Vitro Cytotoxicity and Neurotoxicity Assays

A comprehensive search of publicly available scientific literature did not yield any specific early in vitro cytotoxicity or neurotoxicity studies conducted on this compound. Standard assays to evaluate these parameters include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, and the LDH (lactate dehydrogenase) assay, which quantifies membrane integrity. The absence of this data represents a gap in the publicly accessible early in vitro profile of this compound.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action of this compound based on the available in vitro data.

Caption: Inhibition of Neuronal Ion Channels by this compound.

Caption: Modulation of Monoamine Neurotransmitter Levels.

Experimental Workflows

Caption: Workflow for Ion Channel Electrophysiology Studies.

Conclusion

The early in vitro studies of this compound have provided valuable insights into its pharmacological properties. The compound demonstrates inhibitory effects on specific neuronal voltage-gated potassium and calcium channels, suggesting a mechanism for modulating neuronal excitability.[2] Furthermore, its ability to modulate the levels of key monoamine neurotransmitters in different brain regions points to its potential to influence mood and behavior. While the available data is promising, the absence of publicly accessible in vitro cytotoxicity and neurotoxicity data highlights an area for future investigation to build a more complete safety and efficacy profile for this compound. This technical guide serves as a consolidated resource of the foundational in vitro work, which can inform and guide future research and development efforts.

References

The Discovery and Neuropharmacological Profile of 4-Butyl-alpha-agarofuran from Agarwood: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and neuropharmacological characterization of 4-Butyl-alpha-agarofuran, a promising anxiolytic and antidepressant compound derived from agarwood. Agarwood, the resinous heartwood of Aquilaria species, has a long history in traditional medicine, and modern research has begun to validate its therapeutic potential. This compound, a semi-synthetic derivative of the naturally occurring sesquiterpene α-agarofuran, has demonstrated significant activity in preclinical models of anxiety and depression. This document details the methodologies for its synthesis from the natural precursor, protocols for key in-vivo and in-vitro bioassays, and a summary of the quantitative data elucidating its mechanism of action. Particular focus is given to its effects on monoamine neurotransmitter systems, the hypothalamic-pituitary-adrenal (HPA) axis, and its interaction with corticotropin-releasing factor receptor 1 (CRFR1) and serotonin (B10506) 2C (5-HT2C) receptors.

Introduction

Agarwood, also known as "Gharu-wood," is a highly valued resinous wood produced by trees of the Aquilaria genus, primarily Aquilaria agallocha Roxb., in response to fungal infection or injury.[1] For centuries, it has been used in traditional medicine for its sedative and carminative properties. Modern phytochemical investigations have identified a rich array of bioactive molecules within agarwood, with sesquiterpenes being a prominent class.[1] Among these, α-agarofuran serves as a key precursor for the semi-synthesis of novel therapeutic agents.

This compound (also known as AF-5, Buagafuran, or Buagarofuran) is a derivative of α-agarofuran that has been the subject of significant pharmacological investigation.[2] With the chemical formula C18H30O and a molecular weight of 262.43, this compound has shown potent anxiolytic and antidepressant-like effects in various animal models.[2][3] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound, covering its origins, synthesis, and biological evaluation.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| Synonyms | AF-5, Buagafuran, Buagarofuran | [3][4] |

| CAS Number | 272126-07-5 | [3] |

| Molecular Formula | C18H30O | [3] |

| Molecular Weight | 262.43 g/mol | [3] |

| Appearance | Not specified in provided results | - |

| Solubility | Not specified in provided results | - |

Experimental Protocols

Extraction and Purification of α-Agarofuran from Agarwood

The starting material for the synthesis of this compound is its natural precursor, α-agarofuran, which must first be isolated from agarwood.

3.1.1. Extraction

A general procedure for the extraction of sesquiterpenes from Aquilaria species involves solvent extraction.

-

Materials:

-

Powdered agarwood from Aquilaria agallocha.

-

Solvents: Hexane (B92381), Methanol, Acetone (reagent grade).

-

Whatman No. 1 filter paper.

-

Rotary evaporator.

-

-

Protocol:

-

The dried and powdered agarwood is macerated with a suitable solvent (e.g., methanol) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

The mixture is filtered through Whatman No. 1 filter paper to separate the extract from the solid plant material.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.

-

3.1.2. Purification of α-Agarofuran

The crude extract, containing a complex mixture of phytochemicals, is then subjected to chromatographic techniques to isolate α-agarofuran.

-

Materials:

-

Silica (B1680970) gel for column chromatography (60-120 mesh).

-

Glass column for chromatography.

-

Elution solvents: Hexane and Ethyl Acetate (HPLC grade).

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

-

Reference standard of α-agarofuran.

-

-

Protocol:

-

The crude extract is adsorbed onto a small amount of silica gel.

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The adsorbed sample is loaded onto the top of the column.

-

The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Fractions are collected and monitored by TLC. The spots corresponding to α-agarofuran are identified by comparing their Rf value with that of a reference standard.

-

Fractions containing pure α-agarofuran are pooled, and the solvent is evaporated to yield the purified compound.

-

Semi-synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be inferred from the synthesis of other 4-substituted agarofuran derivatives, likely involving a Grignard reaction. This would typically involve the conversion of α-agarofuran to an α,β-unsaturated ketone intermediate, followed by the addition of a butyl Grignard reagent.

-

Materials:

-

Purified α-agarofuran.

-

An oxidizing agent (e.g., PCC or PDC) to form an enone.

-

Butylmagnesium bromide (Grignard reagent).

-

Anhydrous diethyl ether or THF.

-

Saturated aqueous ammonium (B1175870) chloride solution.

-

Anhydrous magnesium sulfate.

-

-

Hypothesized Protocol:

-

Oxidation to α-Agarofuranone: α-agarofuran is oxidized to the corresponding α,β-unsaturated ketone (α-agarofuranone) using a suitable oxidizing agent.

-

Grignard Reaction: The α-agarofuranone is dissolved in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Butylmagnesium bromide solution is added dropwise to the reaction mixture at a low temperature (e.g., 0°C or -78°C).

-

The reaction is stirred for a specified period until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is purified by column chromatography to yield this compound.

-

In-Vivo Behavioral Assays

3.3.1. Social Interaction Test (Anxiolytic Activity)

This test assesses the anxiolytic effects of a compound by measuring the time spent in active social engagement between two rodents.

-

Animals: Male Wistar rats.

-

Apparatus: An open-field arena.

-

Protocol:

-

Rats are habituated to the testing room for at least one hour before the experiment.

-

Rats are administered this compound (0.5-4.0 mg/kg, i.p.) or vehicle.

-

After a set pre-treatment time, pairs of unfamiliar rats are placed in the center of the arena.

-

The behavior of the pair is recorded for a defined period (e.g., 10 minutes).

-

The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer blinded to the treatment groups.

-

An increase in social interaction time is indicative of an anxiolytic effect.

-

3.3.2. Forced Swim Test (Antidepressant Activity)

This test is a widely used model to screen for antidepressant efficacy.

-

Animals: Male mice.

-

Apparatus: A transparent cylindrical tank filled with water.

-

Protocol:

-

Mice are individually placed in a cylinder (25 cm height, 10 cm diameter) containing 10 cm of water (23-25°C).

-

The total duration of the test is 6 minutes.

-

The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.

-

A decrease in the duration of immobility is indicative of an antidepressant-like effect.

-

Neurochemical Analysis

3.4.1. Determination of Monoamine Neurotransmitters in Rat Brain Tissue

This protocol describes the measurement of serotonin (5-HT), dopamine (B1211576) (DA), and their metabolites in different brain regions using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Materials:

-

Rat brain tissues (striatum, cortex, midbrain, hypothalamus).

-

Perchloric acid.

-

HPLC system with an electrochemical detector.

-

C18 reverse-phase column.

-

-

Protocol:

-

Tissue Preparation: Brain regions are dissected, weighed, and homogenized in a solution of perchloric acid.

-

The homogenates are centrifuged at high speed to precipitate proteins.

-

The supernatant is collected and filtered.

-

HPLC-ECD Analysis: An aliquot of the supernatant is injected into the HPLC system.

-

The monoamines and their metabolites are separated on a C18 column using a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol).

-

The electrochemical detector is set at an appropriate oxidation potential to detect the analytes of interest.

-

The concentrations of the neurotransmitters and their metabolites are quantified by comparing the peak areas to those of external standards.

-

Receptor Expression Analysis

3.5.1. Western Blot for 5-HT2C Receptor Expression

This protocol outlines the semi-quantitative analysis of 5-HT2C receptor protein levels in brain tissue.

-

Materials:

-

Rat brain tissue (e.g., prefrontal cortex).

-

Lysis buffer.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibody against 5-HT2C receptor.

-

Secondary antibody conjugated to HRP.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Protocol:

-

Protein Extraction: Brain tissue is homogenized in lysis buffer containing protease inhibitors.

-

The lysate is centrifuged, and the supernatant containing the total protein is collected.

-

The protein concentration is determined using a protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for the 5-HT2C receptor.

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.

-

The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

-

Quantitative Data Summary

Effects on Monoamine Neurotransmitters in Rat Brain

The administration of this compound (5.0 mg/kg, i.p.) resulted in significant changes in monoamine neurotransmitter levels in various brain regions.[2]

| Brain Region | Neurotransmitter | % Change from Vehicle Control |

| Striatum | Serotonin (5-HT) | ↓ 26.3% |

| Dopamine (DA) | ↓ 34.7% | |

| Cortex | Serotonin (5-HT) | ↓ 30.4% |

| Epinephrine | ↓ 34.6% | |

| Midbrain | Serotonin (5-HT) | ↓ 17.4% |

| Dopamine (DA) | ↓ 19.0% | |

| Hypothalamus | Dopamine (DA) | ↑ 156.6% |

In a cerebral microdialysis study in the rat striatum, this compound (10.0 mg/kg, i.p.) led to a decrease in extracellular dopamine levels to about 40% of the baseline value by 200 minutes post-injection.[2] Concurrently, the extracellular levels of dopamine metabolites increased significantly.[2]

| Metabolite | Maximum % Increase from Baseline |

| 5-Hydroxyindoleacetic acid (5-HIAA) | 150% |

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | 145% |

| Homovanillic acid (HVA) | 175% |

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

In a study using a chronic unpredictable mild stress (CUMS) model in rats, this compound was found to reduce the serum levels of adrenocorticotropic hormone (ACTH).[5]

Visualizations

Experimental Workflow for Discovery and Preclinical Evaluation

Caption: Workflow from natural source to preclinical evaluation.

Proposed Signaling Pathway for Anxiolytic and Antidepressant Effects

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antidepressant effect of this compound via HPA axis and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin2C Receptor (5-HT2CR) Localization in GABA Neurons of the Rat Medial Prefrontal Cortex: Implications for Understanding the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Screening of 4-Butyl-alpha-agarofuran: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Butyl-alpha-agarofuran, also known as buagafuran or AF-5, is a novel derivative of alpha-agarofuran, a natural compound extracted from Aquillaria agallocha. It has been primarily investigated for its potent anxiolytic and antidepressant properties. While comprehensive, quantitative preclinical toxicity data is not extensively available in the public domain, numerous pharmacological studies and its progression to late-stage clinical trials suggest a favorable safety profile. This document synthesizes the available information regarding the safety and mechanism of action of this compound, providing a technical overview for professionals in drug development and research.

General Safety and Toxicity Profile

Clinical Development as an Indicator of Safety

Buagafuran is currently in Phase III clinical trials for generalized anxiety disorder, indicating that it has successfully passed rigorous preclinical safety and toxicology evaluations required by regulatory agencies.[3][4] Phase I clinical trials in healthy volunteers have been completed, and the compound was found to be well-tolerated at doses up to 120 mg twice daily.[5] The successful completion of these early-phase trials provides indirect but strong evidence of the compound's preliminary safety in humans.

Quantitative Data Summary

A thorough review of publicly available scientific literature did not yield specific quantitative data from dedicated preclinical toxicity studies (e.g., acute, subchronic, or chronic toxicity studies). Therefore, the creation of summary tables for toxicological endpoints such as LD50 or No-Observed-Adverse-Effect-Level (NOAEL) is not possible at this time. The primary focus of published research has been on the compound's efficacy and pharmacological mechanism.

Experimental Protocols

Detailed experimental protocols for formal toxicity screening of this compound are not available in the public literature. However, based on standard preclinical drug development guidelines, the following assays would typically be conducted.

General Workflow for Preclinical Toxicity Assessment

The diagram below illustrates a standard, generalized workflow for the preclinical safety evaluation of a novel therapeutic agent. Note: This is a representative workflow and does not reflect the specific, documented toxicity screening process for this compound.

Caption: Generalized workflow for preclinical toxicity screening.

Pharmacological Mechanism of Action

The primary mechanism of action of this compound is related to its effects on the central nervous system, which underpins its therapeutic potential. In vitro studies using human liver microsomes have identified CYP3A and CYP2E as the major enzymes responsible for its metabolism.[5]

Signaling Pathway for Anxiolytic and Antidepressant Effects

The anxiolytic and antidepressant effects of this compound are believed to be mediated through the modulation of central monoamine neurotransmitters and the hypothalamic-pituitary-adrenal (HPA) axis.[4][6] The compound has been shown to influence serotonin (B10506) (5-HT) and dopamine (B1211576) levels in key brain regions.[7] Furthermore, it affects the expression of corticotropin-releasing factor receptor 1 (CRFR1) and the serotonin 2C (5-HT2C) receptor.[4] It also acts as an inhibitor of neuronal delayed rectifier potassium channels.[6]

The diagram below illustrates the proposed pharmacological signaling pathway.

Caption: Proposed pharmacological mechanism of this compound.

Conclusion

This compound is a promising drug candidate for anxiety and depression, with qualitative reports indicating low toxicity. Its advancement to Phase III clinical trials provides substantial, albeit indirect, evidence of a solid preclinical safety profile. However, a detailed, quantitative toxicological profile based on publicly accessible data cannot be constructed at this time. Further publication of preclinical safety data would be necessary to provide a more comprehensive and in-depth understanding for the broader scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. Prediction of a Therapeutic Dose for Buagafuran, a Potent Anxiolytic Agent by Physiologically Based Pharmacokinetic/Pharmacodynamic Modeling Starting from Pharmacokinetics in Rats and Human - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antidepressant effect of this compound via HPA axis and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]

- 5. search.lib.uts.edu.au [search.lib.uts.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. Effects of novel anxiolytic this compound on levels of monoamine neurotransmitters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of 4-Butyl-alpha-agarofuran Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butyl-alpha-agarofuran, also known as buagafuran or AF-5, is a synthetic derivative of agarofuran with demonstrated anxiolytic and antidepressant properties. As with any therapeutic candidate, a thorough understanding of its metabolic fate is crucial for further drug development and clinical application. This technical guide provides a comprehensive overview of the current knowledge on the identification and characterization of this compound metabolites. It consolidates available data on the metabolic pathways, analytical methodologies for quantification, and structural elucidation of its biotransformation products. This document is intended to serve as a valuable resource for researchers and scientists involved in the study of this compound and the broader field of drug metabolism.

Metabolic Pathways of this compound

The metabolism of this compound primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human and rat liver microsomes have identified hydroxylation and carbonylation as the major metabolic pathways.[1] The primary enzymes responsible for these transformations are CYP3A4 and CYP2E1 .[1]

At least eight main metabolites have been reported, with the structures of five being confirmed through chemical synthesis.[2][3] While specific structural details for all metabolites are not publicly available, they are generally characterized as hydroxylated and carbonylated derivatives of the parent compound. One of the major metabolites identified in human plasma is a hydroxylated form, referred to as M1.[3][4] Another metabolite, M2, has been quantified in human urine.[5]

The metabolic transformations are thought to occur on both the butyl side chain and the agarofuran core. The following diagram illustrates the general metabolic pathways.

References

Methodological & Application

Application Notes and Protocols for Testing 4-Butyl-alpha-agarofuran Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the efficacy of 4-Butyl-alpha-agarofuran (AF-5), a compound with demonstrated anxiolytic and antidepressant properties in preclinical studies. The following sections detail established animal models for anxiety and depression, and propose relevant models for neuroinflammation and cerebral ischemia based on its potential neuroprotective mechanisms.

Animal Models for Anxiolytic and Antidepressant Efficacy

This compound has shown significant potential in models of anxiety and depression. The following protocols are based on established preclinical studies.

Animal Models

-

Mice: Kunming or C57BL/6 mice are commonly used for initial screening of antidepressant and anxiolytic activity.

-

Rats: Sprague-Dawley or Wistar rats are frequently used for more complex behavioral and neurochemical analyses.[1][2]

Experimental Protocols

1.2.1. Forced Swim Test (FST) in Mice

This test is a widely used rodent behavioral test for the evaluation of antidepressant efficacy.

-

Objective: To assess the effect of this compound on depressive-like behavior, measured by immobility time.

-

Materials:

-

Glass cylinder (25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

This compound solution

-

Vehicle control (e.g., saline with 0.5% Tween 80)

-

Positive control (e.g., Fluoxetine)

-

Video recording system

-

-

Procedure:

-

Administer this compound (dose range to be determined by dose-response studies, e.g., 0.5-4.0 mg/kg, i.p.) or vehicle to mice 30-60 minutes before the test.[2]

-

Place each mouse individually into the glass cylinder filled with water to a depth of 10 cm.

-

Record the session for 6 minutes.

-

Analyze the last 4 minutes of the recording, scoring the time the mouse remains immobile (making only movements necessary to keep its head above water).

-

A significant decrease in immobility time in the treated group compared to the vehicle group suggests an antidepressant-like effect.[3]

-

1.2.2. Tail Suspension Test (TST) in Mice

Similar to the FST, the TST is a measure of behavioral despair.

-

Objective: To evaluate the antidepressant potential of this compound by measuring immobility time.

-

Procedure:

-

Administer this compound or vehicle as in the FST protocol.

-

Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip. The mouse should be suspended 50 cm above the floor.

-

Record the session for 6 minutes.

-

Score the duration of immobility during the 6-minute period.

-

A reduction in immobility time indicates a potential antidepressant effect.[1]

-

1.2.3. Chronic Unpredictable Mild Stress (CUMS) in Rats

This is a well-validated model for inducing a depressive-like state that mimics human depression.

-

Objective: To assess the ability of chronic this compound treatment to reverse depressive-like behaviors induced by chronic stress.[3]

-

Procedure:

-

Induction Phase (4-5 weeks): Expose rats to a series of mild, unpredictable stressors daily. Stressors may include:

-

24h food or water deprivation

-

Overnight illumination

-

Stroboscopic lighting

-

Tilted cage (45°)

-

Soiled cage

-

Forced swimming in cold water (4°C)

-

Tail pinch

-

-

Treatment Phase (concurrent with induction or after): Administer this compound or vehicle daily.

-

Behavioral Testing: At the end of the treatment period, conduct behavioral tests such as the Forced Swim Test or Sucrose Preference Test to assess anhedonia.

-

Biochemical Analysis: Collect brain tissue (hippocampus, cortex) and serum to measure levels of neurotransmitters (e.g., serotonin), stress hormones (e.g., ACTH), and receptor expression (e.g., CRFR1, 5-HT2C).[1][3]

-

Data Presentation

Table 1: Effects of this compound on Immobility Time in FST and TST

| Treatment Group | Dose (mg/kg) | Immobility Time (s) in FST (Mean ± SEM) | Immobility Time (s) in TST (Mean ± SEM) |

|---|---|---|---|

| Vehicle | - | Insert Data | Insert Data |

| This compound | 0.5 | Insert Data | Insert Data |

| This compound | 1.0 | Insert Data | Insert Data |

| This compound | 2.0 | Insert Data | Insert Data |

| Positive Control | Dose | Insert Data | Insert Data |

Table 2: Effects of this compound on Neurotransmitters in CUMS Rats

| Treatment Group | Hippocampal 5-HT (ng/g tissue) (Mean ± SEM) | Serum ACTH (pg/mL) (Mean ± SEM) |

|---|---|---|

| Control | Insert Data | Insert Data |

| CUMS + Vehicle | Insert Data | Insert Data |

| CUMS + this compound | Insert Data | Insert Data |

| CUMS + Positive Control | Insert Data | Insert Data |

Signaling Pathway

The antidepressant and anxiolytic effects of this compound are believed to be mediated through the modulation of the HPA axis and the serotonergic system.

Caption: Proposed mechanism of this compound's anxiolytic and antidepressant effects.

Proposed Animal Models for Neuroprotective Efficacy

Based on its modulation of neuronal channels and potential anti-inflammatory properties, this compound warrants investigation in models of neuroinflammation and cerebral ischemia.[4][5]

Animal Models

-

Mice: C57BL/6 mice are suitable for lipopolysaccharide (LPS)-induced neuroinflammation models.[6]

-

Rats: Sprague-Dawley or Wistar rats are commonly used for cerebral ischemia models such as Middle Cerebral Artery Occlusion (MCAO).[7][8]

Experimental Protocols

2.2.1. LPS-Induced Neuroinflammation in Mice

This model is used to study the inflammatory response in the central nervous system.[6]

-

Objective: To determine if this compound can attenuate the neuroinflammatory response induced by LPS.

-

Procedure:

-

Administer this compound or vehicle for a predetermined period (e.g., daily for 3 days).

-

On the final day of pretreatment, inject LPS (e.g., 1 mg/kg, i.p.) to induce neuroinflammation.[6]

-

At specific time points post-LPS injection (e.g., 4 and 24 hours), collect brain tissue (hippocampus, cortex).[6]

-

Behavioral Analysis: Conduct behavioral tests (e.g., open field, novel object recognition) to assess sickness behavior and cognitive deficits.[9][10]

-

Biochemical and Histological Analysis:

-

2.2.2. Middle Cerebral Artery Occlusion (MCAO) in Rats

This is a widely used model of focal cerebral ischemia that mimics human stroke.[7][8]

-

Objective: To evaluate the neuroprotective effects of this compound against ischemic brain injury.

-

Procedure:

-

Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a specific duration (e.g., 90 minutes), followed by reperfusion.[7][8]

-

Treatment: Administer this compound either before ischemia (pre-treatment), during ischemia, or at the onset of reperfusion (post-treatment).

-

Neurological Deficit Scoring: Evaluate neurological function at various time points after reperfusion (e.g., 24, 48, 72 hours) using a standardized scoring system.[12]

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animals and stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.[7]

-

Histological and Molecular Analysis:

-

Assess neuronal death using markers like Fluoro-Jade or TUNEL staining.

-

Investigate inflammatory and apoptotic pathways in the peri-infarct region.

-

-

Data Presentation

Table 3: Effect of this compound on Pro-inflammatory Cytokines in LPS-treated Mice

| Treatment Group | TNF-α (pg/mg protein) (Mean ± SEM) | IL-1β (pg/mg protein) (Mean ± SEM) | IL-6 (pg/mg protein) (Mean ± SEM) |

|---|---|---|---|

| Vehicle + Saline | Insert Data | Insert Data | Insert Data |

| Vehicle + LPS | Insert Data | Insert Data | Insert Data |

| this compound + LPS | Insert Data | Insert Data | Insert Data |

Table 4: Neuroprotective Effects of this compound in MCAO Rats

| Treatment Group | Neurological Deficit Score (Mean ± SEM) | Infarct Volume (%) (Mean ± SEM) |

|---|---|---|

| Sham | Insert Data | Insert Data |

| MCAO + Vehicle | Insert Data | Insert Data |

| MCAO + this compound (Pre-treatment) | Insert Data | Insert Data |

| MCAO + this compound (Post-treatment) | Insert Data | Insert Data |

Experimental Workflow Diagrams

Caption: Workflow for LPS-induced neuroinflammation model.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of novel anxiolytic this compound on levels of monoamine neurotransmitters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidepressant effect of this compound via HPA axis and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Electrophysiology mechanisms of this compound: a new anxiolytic and antidepressant drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. B355252 Suppresses LPS-Induced Neuroinflammation in the Mouse Brain | MDPI [mdpi.com]

- 7. Rat Model of Focal Cerebral Ischemia/Reperfusion [bio-protocol.org]

- 8. Rat ischemia stroke model [bio-protocol.org]

- 9. Chemical characterization and evaluation of the neuroprotective potential of Indigofera sessiliflora through in-silico studies and behavioral tests in scopolamine-induced memory compromised rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effects of Sulforaphane in a rat model of Alzheimer's Disease induced by Aβ (1-42) peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioradiations.com [bioradiations.com]

- 12. wvj.science-line.com [wvj.science-line.com]

Application Notes and Protocols for 4-Butyl-alpha-agarofuran Administration in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-alpha-agarofuran, also referred to as AF-5 or Buagafuran, is a derivative of agarwood furan (B31954) that has demonstrated significant anxiolytic and antidepressant-like effects in various rodent models.[1][[“]][3] Its mechanism of action is multifaceted, involving the modulation of central monoamine neurotransmitters, inhibition of neuronal delayed rectifier potassium channels and L-type voltage-dependent calcium currents, and interaction with the hypothalamic-pituitary-adrenal (HPA) axis via corticotropin-releasing factor receptor 1 (CRFR1) and serotonin (B10506) 2C (5-HT2C) receptors.[[“]][4][5] These application notes provide detailed protocols for the administration of this compound in rats for preclinical evaluation of its psychoactive properties.

Data Presentation

Table 1: Summary of In Vivo Administration and Effects of this compound in Rats

| Parameter | Details | Reference |

| Compound | This compound (AF-5, Buagafuran) | [1][[“]] |

| Species | Rat (Wistar, Sprague Dawley) | [4][6] |

| Routes of Administration | Intraperitoneal (i.p.), Oral (p.o.) | [4][7] |

| Dosage Range (i.p.) | 0.5 - 10.0 mg/kg | [4] |

| Dosage Range (p.o.) | 4 - 8 mg/kg | [7] |

| Vehicle | Not explicitly stated in all studies, but typically saline or a suspension with a vehicle like Tween 80 or carboxymethylcellulose is used for i.p. and oral administration, respectively. | General Practice |

| Anxiolytic Effects | Increased social interaction time.[4] Increased time spent in open arms of the elevated plus-maze.[7] | [4][7] |

| Antidepressant Effects | Decreased immobility time in forced swim and tail suspension tests.[[“]][3] Reversed depressive-like behaviors in the chronic unpredictable mild stress (CUMS) model.[[“]][3] | [[“]][3] |

Table 2: Effects of Acute Intraperitoneal Administration of this compound (5.0 mg/kg) on Monoamine Neurotransmitter Levels in Rat Brain Regions[4]

| Brain Region | Neurotransmitter | % Change from Vehicle Control |

| Striatum | Serotonin (5-HT) | ↓ 26.3% |

| Dopamine (DA) | ↓ 34.7% | |

| Cortex | Serotonin (5-HT) | ↓ 30.4% |

| Epinephrine | ↓ 34.6% | |

| Midbrain | Serotonin (5-HT) | ↓ 17.4% |

| Dopamine (DA) | ↓ 19.0% | |

| Hypothalamus | Dopamine (DA) | ↑ 156.6% |

Experimental Protocols

Preparation and Administration of this compound

a. Intraperitoneal (i.p.) Administration:

-

Preparation of Dosing Solution:

-

For a 5 mg/kg dose in a 250g rat, weigh 1.25 mg of this compound.

-

The vehicle used in the cited studies was not specified. A common practice is to dissolve the compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute it with sterile saline to the final volume. The final concentration of the solvent should be kept low (e.g., <5% DMSO) to avoid toxicity. Alternatively, a suspension can be made in saline containing a small percentage of a surfactant like Tween 80.

-

Vortex the solution thoroughly to ensure homogeneity.

-

-

Administration:

-

Gently restrain the rat.

-

Inject the prepared solution into the intraperitoneal cavity using a 25-27 gauge needle. The injection volume should be appropriate for the rat's weight (e.g., 1-2 mL/kg).

-

b. Oral (p.o.) Administration:

-

Preparation of Dosing Solution/Suspension:

-

For a 4 mg/kg dose in a 250g rat, weigh 1 mg of this compound.

-

Suspend the compound in a suitable vehicle such as a 0.5% carboxymethylcellulose (CMC) solution in distilled water.[7]

-

Ensure the suspension is uniform by vortexing before each administration.

-

-

Administration:

-

Use an oral gavage needle of appropriate size for the rat.

-

Gently restrain the rat and carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach. The administration volume should be controlled (e.g., 1-5 mL/kg).

-

Behavioral Assessment Protocols

a. Social Interaction Test:

This test assesses anxiety-like behavior by measuring the time two unfamiliar rats spend in active social engagement.[8]

-

Apparatus: A clean, open-field arena (e.g., 60 x 60 x 30 cm).

-

Procedure:

-

Habituate the rats to the testing room for at least 60 minutes before the test.

-

Administer this compound or vehicle to the rats at the desired pre-treatment time (e.g., 30 minutes before the test).

-

Place two weight-matched, unfamiliar rats that have received the same treatment into the arena simultaneously.[9]

-

Record the total time the pair of rats spends in active social interaction (e.g., sniffing, grooming, following, and tumbling) over a 5-10 minute period.[9]

-

An increase in social interaction time is indicative of an anxiolytic effect.[8]

-

b. Chronic Unpredictable Mild Stress (CUMS) Model:

This model induces a depressive-like state in rodents through exposure to a series of mild and unpredictable stressors.[6]

-

Procedure:

-

Subject the rats to a variable sequence of mild stressors daily for a period of 4-8 weeks.[6][10]

-

Examples of stressors include:

-

Damp bedding (10-20 oz. of water in the cage) for 3-4 hours.[6]

-

Tilted cage (45° angle).

-

Reversal of the light/dark cycle.

-

Stroboscopic lighting.

-

Confinement in a small tube.

-

Food and water deprivation.

-

-

Administer this compound or vehicle daily during the stress period.

-

At the end of the stress period, assess depressive-like behaviors using tests such as the Forced Swim Test or Sucrose Preference Test.

-

c. Forced Swim Test (FST):

This test is used to screen for antidepressant-like activity by measuring the immobility time of a rat in an inescapable water cylinder.[11]

-

Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (24-26°C) to a depth of 30 cm.[12]

-

Procedure:

-

On day 1 (pre-test), place the rat in the cylinder for 15 minutes.[11]

-

On day 2 (test), administer this compound or vehicle.

-

30-60 minutes after administration, place the rat back into the cylinder for a 5-6 minute session.[13][14]

-

Record the duration of immobility (the time the rat spends floating with only minor movements to keep its head above water).

-

A decrease in immobility time suggests an antidepressant-like effect.[11]

-

d. Tail Suspension Test (TST):

Similar to the FST, the TST is used to assess antidepressant efficacy by measuring the duration of immobility when a mouse or rat is suspended by its tail.[15]

-

Apparatus: A chamber where the rodent can be suspended by its tail with tape, preventing it from escaping or holding onto surfaces.[7]

-

Procedure:

Mandatory Visualizations

Diagram 1: Proposed Signaling Pathway of this compound

References

- 1. Antidepressant effect of this compound via HPA axis and serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]